1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene
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Overview
Description
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene: is a halogenated aromatic compound with the molecular formula C7Cl2F6O and a molecular weight of 284.97 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethoxy group attached to a benzene ring. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and trifluoromethoxy groups onto a benzene ring. One common method involves the following steps:
Halogenation: The benzene ring is first chlorinated to introduce chlorine atoms at specific positions.
Fluorination: The chlorinated benzene is then subjected to fluorination to replace some of the hydrogen atoms with fluorine atoms.
Trifluoromethoxylation: Finally, a trifluoromethoxy group is introduced using appropriate reagents and conditions.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale halogenation and fluorination processes, followed by purification steps to obtain the desired compound with high purity. The specific conditions and reagents used may vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions:
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: Research into halogenated benzene derivatives has potential implications for drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene involves its interactions with molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. For example, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .
Comparison with Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar halogenated benzene structure but with different positions of chlorine and fluorine atoms.
1-Bromo-4-(trifluoromethoxy)benzene: This compound contains a bromine atom instead of chlorine and has a similar trifluoromethoxy group.
Uniqueness:
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications. The combination of multiple halogen atoms and a trifluoromethoxy group also enhances its potential for forming specific interactions with biological and chemical targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7Cl2F6O |
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Molecular Weight |
284.97 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7Cl2F6O/c8-1-3(10)4(11)2(9)6(5(1)12)16-7(13,14)15 |
InChI Key |
IIVROOAAEPHMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)OC(F)(F)F |
Origin of Product |
United States |
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